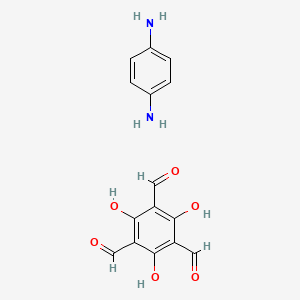![molecular formula C84H152N4O6 B11930639 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione is a complex organic compound with the molecular formula C84H152N4O6 and a molecular weight of 1314.13 g/mol . This compound is known for its application in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA, making it a significant player in the field of nanomedicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione involves a series of organic reactions. The compound is typically synthesized through the reaction of piperazine-2,5-dione with bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amine under controlled conditions . The reaction requires precise temperature and pH control to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, along with advanced purification methods such as chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine-2,5-dione derivatives .
Applications De Recherche Scientifique
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA by enhancing its stability, enabling cellular uptake, and promoting endosomal escape . The molecular targets and pathways involved include the interaction with cellular membranes and the subsequent release of mRNA into the cytoplasm .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-bis(4-amino-butyl)-piperazine-2,5-dione: Another compound used in the synthesis of lipid nanoparticles.
OF-PEG-lin: A lipid used for nanoparticle drug delivery.
Uniqueness
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA delivery. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable compound in the field of nanomedicine .
Propriétés
Formule moléculaire |
C84H152N4O6 |
|---|---|
Poids moléculaire |
1314.1 g/mol |
Nom IUPAC |
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C84H152N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65-77(89)73-87(74-78(90)66-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-63-61-69-81-83(93)86-82(84(94)85-81)70-62-64-72-88(75-79(91)67-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-80(92)68-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,77-82,89-92H,5-20,29-32,41-76H2,1-4H3,(H,85,94)(H,86,93)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |
Clé InChI |
UMSCHHWDFWCONK-RGLFHLPNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCC(O)CN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CC(O)CCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


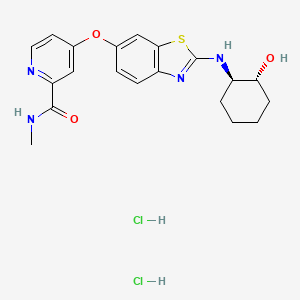


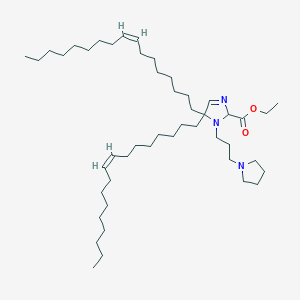
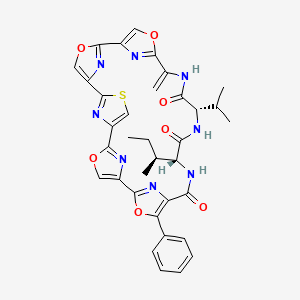
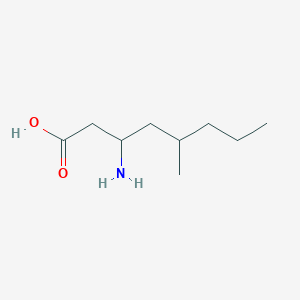
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
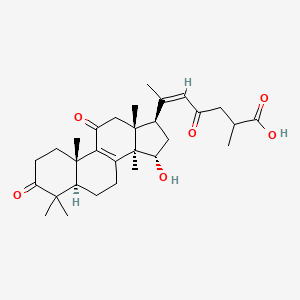
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

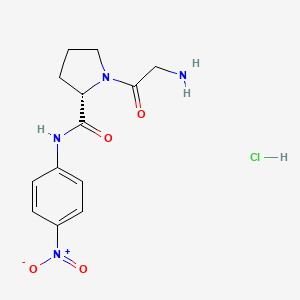
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

